molecular formula C9H9IO2 B6590027 2-(5-iodo-2-methylphenyl)acetic acid CAS No. 34560-02-6

2-(5-iodo-2-methylphenyl)acetic acid

Cat. No.: B6590027
CAS No.: 34560-02-6
M. Wt: 276.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-iodo-2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9IO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-iodo-2-methylphenyl)acetic acid typically involves the iodination of 2-methylphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-iodo-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The iodine substituent can be reduced to a hydrogen atom, resulting in the formation of 2-methylphenylacetic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: 2-methylphenylacetic acid.

    Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-iodo-2-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-iodo-2-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, influencing its binding affinity and specificity. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methylphenylacetic acid: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.

    5-iodo-2-methylbenzoic acid: Similar structure but with a carboxylic acid group directly attached to the aromatic ring.

    2-(4-iodophenyl)acetic acid: Iodine substituent at the 4-position instead of the 5-position.

Uniqueness

2-(5-iodo-2-methylphenyl)acetic acid is unique due to the specific positioning of the iodine and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological properties. The presence of the iodine atom enhances its potential for radiolabeling and imaging applications, while the methyl group can affect its lipophilicity and membrane permeability.

Properties

CAS No.

34560-02-6

Molecular Formula

C9H9IO2

Molecular Weight

276.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.